molecular formula C21H16N2O2 B303407 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile

3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile

Cat. No. B303407
M. Wt: 328.4 g/mol
InChI Key: LVJHANVRXQUXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile, also known as BMHPC, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzo[f]chromene derivatives and has been found to have various biological activities.

Mechanism of Action

The mechanism of action of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is not fully understood. However, studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has also been found to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has also been found to increase the activity of antioxidant enzymes, leading to its antioxidant effects.

Advantages and Limitations for Lab Experiments

3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has several advantages for lab experiments. This compound is readily available and can be synthesized easily. 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has also been found to have low toxicity, making it a safe compound for use in lab experiments. However, the limitations of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile include its limited solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for the study of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile. One potential direction is the development of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the mechanism of action of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile, which could lead to the development of more effective drugs. Additionally, the study of the pharmacokinetics and pharmacodynamics of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile could provide valuable information for the development of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile-based drugs.

Synthesis Methods

The synthesis of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-methylphenylacetonitrile with 2-hydroxy-1-naphthaldehyde in the presence of ammonium acetate and glacial acetic acid. This reaction leads to the formation of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile.

Scientific Research Applications

3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has been studied extensively for its potential therapeutic applications. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cells. 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile

InChI

InChI=1S/C21H16N2O2/c1-12-2-4-14(5-3-12)19-17(11-22)21(23)25-18-9-7-13-6-8-15(24)10-16(13)20(18)19/h2-10,19,24H,23H2,1H3

InChI Key

LVJHANVRXQUXIS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=C(C=CC(=C4)O)C=C3)N)C#N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=C(C=CC(=C4)O)C=C3)N)C#N

Origin of Product

United States

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